molecular formula C14H12Cl2O4S B486437 2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate CAS No. 723741-64-8

2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate

Cat. No.: B486437
CAS No.: 723741-64-8
M. Wt: 347.2g/mol
InChI Key: VIYOHDDLHFKEDB-UHFFFAOYSA-N
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Description

2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate is an organic compound that features a dichlorophenyl group and a methoxy-methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate typically involves the reaction of 2,3-dichlorophenol with 2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The dichlorophenyl group can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of less chlorinated phenyl derivatives.

Scientific Research Applications

2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate
  • 2,6-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate
  • 3,4-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate

Uniqueness

2,3-Dichlorophenyl 2-methoxy-4-methylbenzenesulfonate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

(2,3-dichlorophenyl) 2-methoxy-4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O4S/c1-9-6-7-13(12(8-9)19-2)21(17,18)20-11-5-3-4-10(15)14(11)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYOHDDLHFKEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)OC2=C(C(=CC=C2)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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